A Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
This document provides an in-depth technical overview of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes its chemical properties, spectroscopic profile, synthesis, and critical applications, grounding all claims in verifiable scientific literature.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) is a fluorinated bicyclic heterocycle that has emerged as a compound of significant interest in medicinal chemistry.[1] Its core structure, the imidazo[1,2-a]pyridine scaffold, is considered a "privileged" motif, meaning it is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.[2] The strategic placement of a fluorine atom at the C6 position enhances key pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a highly valuable component in modern drug design.[3]
This molecule serves as a versatile precursor for a diverse array of pharmacologically active agents.[1] Its utility is most prominent in the development of novel therapeutics for infectious diseases and oncology. Notably, it is a critical intermediate in the synthesis of Telacebec (Q203), an anti-tuberculosis agent that advanced to Phase II clinical trials.[1] Furthermore, derivatives have shown potent activity as urease inhibitors for potential ulcer treatments and as inhibitors of Rab geranylgeranyl transferase (RGGT), a target in cancer therapy.[1][4] This guide will elucidate the fundamental properties and methodologies associated with this important chemical entity.
Physicochemical and Structural Properties
The fundamental properties of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.
| Property | Value | Source(s) |
| Chemical Name | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | - |
| CAS Number | 1019021-85-2 | [5][6] |
| Molecular Formula | C₈H₅FN₂O₂ | [6] |
| Molecular Weight | 180.14 g/mol | [6] |
| Physical Form | Solid / Powder | [7] |
| Purity (Typical) | ≥97-98% | [6] |
| InChI Key | Not readily available in searches. | - |
| SMILES | O=C(O)c1cn2c(ccc(F)c2)n1 | - |
Spectroscopic Profile: Structural Confirmation
While publicly available spectra for this specific compound are scarce, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the known structure and data from closely related analogs, the following spectral characteristics are expected.[8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons on the bicyclic ring system and the acidic proton of the carboxyl group.
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated far downfield, typically around 12.0 ppm . Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[10]
-
Imidazo[1,2-a]pyridine Protons: The protons on the heterocyclic core will appear in the aromatic region (approx. 7.0-9.0 ppm). The proton at the C5 position is expected to be a singlet or a narrow doublet, often furthest downfield due to the anisotropic effect of the fused ring system. Protons at C7 and C8 will exhibit coupling to each other and to the fluorine atom at C6, resulting in more complex splitting patterns (doublet of doublets or triplets).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton.
-
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm .[10]
-
Aromatic Carbons: The eight carbons of the bicyclic core will appear between approximately 110 and 150 ppm . The carbon atom attached to fluorine (C6) will show a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller two- and three-bond couplings, which is a key diagnostic feature.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the molecular formula C₈H₅FN₂O₂.
Synthesis and Reactivity
The synthesis of imidazo[1,2-a]pyridines is well-established in organic chemistry. A robust and common method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound followed by hydrolysis.
Recommended Synthesis Protocol
This two-step protocol outlines a reliable pathway to synthesize the title compound, starting from commercially available materials.
Caption: Synthetic workflow for the title compound.
Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.05 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Causality: The initial step is an SN2 reaction where the exocyclic nitrogen of the aminopyridine acts as a nucleophile, displacing the bromide from ethyl bromopyruvate. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the ketone, followed by dehydration, forms the stable aromatic imidazo[1,2-a]pyridine ring system.[11]
-
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the intermediate ester.
Step 2: Hydrolysis to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature until TLC or LC-MS indicates complete hydrolysis of the ester (typically 2-6 hours).
-
Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond to form a carboxylate salt.
-
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).
-
The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Chemical Reactivity
The reactivity of the molecule is dominated by its two key functional regions: the carboxylic acid group and the heterocyclic core.
-
Carboxylic Acid Group: The -COOH group can undergo standard transformations, most importantly amidation. Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) is the primary method for generating libraries of bioactive derivatives.[2]
-
Heterocyclic Core: The imidazo[1,2-a]pyridine ring is electron-rich. The C3 position is particularly nucleophilic and can participate in electrophilic substitution reactions.[12]
Applications in Research and Drug Development
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is not an end-product therapeutic but rather a high-value starting material for synthesizing potential drug candidates.
Caption: Role as a central building block in drug discovery.
-
Anti-Tuberculosis Agents: This is one of the most well-documented applications. The carboxylic acid is a key precursor for imidazo[1,2-a]pyridine amides (IPAs) that potently inhibit the cytochrome bcc complex (QcrB) of Mycobacterium tuberculosis. This disrupts the bacterium's energy production pathway, making it a promising strategy for new anti-TB drugs.[1]
-
Oncology Research: Derivatives of this acid have been used to synthesize inhibitors of Rab geranylgeranyl transferase (RGGT).[1][4] RGGT is an enzyme critical for the function of Rab GTPases, proteins involved in vesicle trafficking, a process often dysregulated in cancer cells.[4]
-
Urease Inhibition: Synthetic transformations of related imidazo[1,2-a]pyridine scaffolds have yielded potent inhibitors of urease.[1][9] Since the urease enzyme is a key virulence factor for Helicobacter pylori, the bacterium associated with peptic ulcers, these inhibitors have therapeutic potential.[13]
-
Other Areas: The scaffold is also explored for developing kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[3][14]
Safety and Handling
As with any laboratory chemical, 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid should be handled with appropriate care.
-
Hazard Identification: Classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][15]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16]
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Conclusion
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid stands out as a strategically designed building block that leverages the biological potential of the imidazo[1,2-a]pyridine scaffold and the pharmacokinetic benefits of fluorination. Its proven utility in the synthesis of advanced clinical candidates and potent enzyme inhibitors confirms its status as a critical tool for medicinal chemists. Understanding its properties, synthesis, and reactivity allows researchers to efficiently harness its potential in the ongoing quest for novel and more effective therapeutics.
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